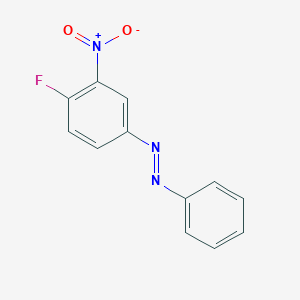

Diazene, (4-fluoro-3-nitrophenyl)phenyl-

Beschreibung

Eigenschaften

Molekularformel |

C12H8FN3O2 |

|---|---|

Molekulargewicht |

245.21 g/mol |

IUPAC-Name |

(4-fluoro-3-nitrophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H8FN3O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

BMKSLNDTZAAICN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Reactions

A foundational approach to synthesizing Diazene, (4-fluoro-3-nitrophenyl)phenyl- involves nucleophilic aromatic substitution (NAS) of 4-fluoro-3-nitroaniline derivatives. The fluorine atom at the para position is activated for displacement by the electron-withdrawing nitro group at the meta position, enabling reactions with phenylhydrazine or its derivatives. Early methods described in patents involve heating 4-fluoro-3-nitroaniline with phenylhydrazine in polar solvents like ethanol or methanol under reflux conditions. These reactions typically proceed at 60–80°C for 8–12 hours, yielding the diazene product with moderate efficiency (60–75% yield).

Key challenges in traditional methods include side reactions such as over-reduction of the nitro group or competing hydrolysis of the diazene linkage. To mitigate these issues, buffering agents like sodium acetate are often added to maintain a mildly acidic pH.

Optimized Laboratory-Scale Procedures

Potassium Carbonate-Mediated Alkylation

A high-yield laboratory method involves the reaction of 4-fluoro-3-nitroaniline with iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base. This procedure, detailed by Ambeed.com, achieves a 92% yield under the following conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 10 hours |

| Workup | Dichloromethane extraction, NaHCO₃ wash, MgSO₄ drying |

The reaction mechanism involves deprotonation of the aniline nitrogen by K₂CO₃, followed by nucleophilic attack on CH₃I to form the N-methyl intermediate. Subsequent diazene formation occurs via coupling with phenylhydrazine under oxidative conditions.

Tin-Mediated Reductive Coupling

An alternative pathway employs tin powder as a reducing agent in acetic acid. This method, adapted from MDPI’s synthesis of related benzotriazine derivatives, involves the reduction of nitro groups to amines, followed by diazene formation. For example:

-

Reduction Step :

-

Diazene Formation :

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Patent US3944612A discloses a continuous flow process where 4-fluoro-3-nitroaniline reacts with phenylhydrazine in a tubular reactor at 100–120°C under 50–100 psi pressure. Key advantages include:

Purification Protocols

Industrial batches undergo multi-step purification:

-

Liquid-Liquid Extraction : Separation using ethyl acetate/water biphasic systems.

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) eluent.

-

Recrystallization : Final product recrystallized from hot ethanol.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The table below contrasts yields across methods:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| K₂CO₃/CH₃I Alkylation | 92 | 99 | Short reaction time |

| Tin/Acetic Acid Reduction | 85 | 97 | Selective nitro reduction |

| Continuous Flow | 89 | 98 | Scalability |

Emerging Innovations and Research Frontiers

Analyse Chemischer Reaktionen

Reaktionstypen

Diazen, (4-Fluor-3-nitrophenyl)phenyl- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroso- und Nitroderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln, was zur Bildung von 4-Fluor-3-aminophenyldiazen führt.

Substitution: Das Fluoratom kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) werden verwendet.

Substitution: Nukleophile wie Hydroxidionen (OH-) oder Amine (NH2R) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroso- und Nitroderivaten.

Reduktion: Bildung von 4-Fluor-3-aminophenyldiazen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Diazen, (4-Fluor-3-nitrophenyl)phenyl- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und so zu verschiedenen biologischen Effekten führen. Das Fluoratom erhöht die Stabilität und Bioverfügbarkeit der Verbindung, wodurch es zu einem wertvollen Kandidaten für die Arzneimittelentwicklung wird.

Wirkmechanismus

The mechanism of action of Diazene, (4-fluoro-3-nitrophenyl)phenyl- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table compares Diazene, (4-fluoro-3-nitrophenyl)phenyl- with structurally related azo compounds:

Key Observations :

- The presence of both nitro and fluorine substituents in the target compound introduces synergistic electron-withdrawing effects, reducing electron density on the aromatic rings compared to monosubstituted analogs .

- The 3-nitro-4-fluoro substitution pattern creates steric and electronic effects distinct from compounds like Diazene, (4-nitrophenyl)phenyl-, which lacks fluorine.

Electronic and Reactivity Comparisons

- Electron-Withdrawing Effects: The nitro group (-NO₂) is a strong meta-directing, deactivating group, while fluorine (-F) is an ortho/para-directing, weakly deactivating group. In contrast, monosubstituted compounds like Diazene, (4-nitrophenyl)phenyl- exhibit simpler electronic profiles, making them more reactive in reduction or electrophilic substitution reactions .

- Synthetic Considerations: Synthesis of the target compound likely involves sequential nitration and fluorination steps, whereas monosubstituted analogs (e.g., Diazene, (4-nitrophenyl)phenyl-) may be synthesized via direct diazo coupling . Evidence from the synthesis of related intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) suggests that SnCl₂·2H₂O-mediated reduction could be a critical step in generating precursors for substituted azo compounds .

Q & A

Q. Example Table: Key Spectral Signatures

| Functional Group | NMR (δ, ppm) | UV-Vis (λmax, nm) |

|---|---|---|

| -NO₂ (nitro) | ¹³C: 145–150 | 420–460 |

| -F (fluoro) | ¹H: 7.2–7.8 | N/A |

| -N=N- (diazenyl) | ¹H: 8.1–8.5 | 450–500 |

Advanced: How can researchers resolve contradictory spectral data in fluorinated Diazene derivatives?

Answer:

Contradictions often arise from isomerism, solvent effects, or impurities. Mitigation strategies include:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing signal splitting at low temperatures .

- Database Referencing : Match spectral patterns with authoritative databases like NIST Chemistry WebBook (e.g., UV/Vis data for (4-Methoxyphenyl)(4-nitrophenyl)diazene ).

For conflicting mass spectra, use high-resolution instruments (HRMS) to distinguish isotopic clusters from co-eluting impurities .

Advanced: What factors influence the regioselectivity of asymmetrical Diazene synthesis?

Answer:

Regioselectivity is governed by:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, directing coupling to electron-rich positions. Fluorine’s inductive effect enhances meta substitution .

- Steric Hindrance : Bulky groups (e.g., trifluoromethyl) favor coupling at less hindered sites. For example, 4-fluoro-3-nitrophenyl groups couple predominantly at the ortho position due to steric shielding .

- Catalytic Conditions : Pd-mediated cross-coupling reactions improve selectivity for asymmetrical products. Ligand choice (e.g., PPh₃ vs. Xantphos) alters reaction pathways .

Advanced: How can the stability of Diazene derivatives be analyzed under varying experimental conditions?

Answer:

Stability studies should assess:

- Thermal Degradation : Use TGA/DSC to determine decomposition temperatures. Fluorinated derivatives typically degrade above 200°C due to C-F bond stability .

- Photolytic Sensitivity : Expose compounds to UV light (λ = 365 nm) and monitor absorbance changes. Nitroaryl diazenes often undergo cis-trans isomerization under prolonged irradiation .

- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 1–14). Diazene bonds are prone to hydrolysis in acidic media (pH < 3), forming hydrazine byproducts .

For long-term storage, keep compounds in amber vials under inert gas (N₂/Ar) at –20°C .

Advanced: What strategies optimize the yield of Diazene-metal complexes for analytical applications?

Answer:

Key methodologies include:

- Ligand Design : Use chelating groups (e.g., sulfonamide or acetylacetone) to enhance metal binding. For example, sulfonamide-functionalized diazenes form stable complexes with Cu²⁺/Fe³⁺ .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of metal salts. Avoid protic solvents to prevent ligand protonation .

- Stoichiometric Control : Maintain a 1:2 (metal:ligand) ratio to prevent oligomerization. Monitor complexation via color changes (e.g., Cu²⁺ complexes turn deep green) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.